4'-Cyano-2,2-dimethylbutyrophenone

Description

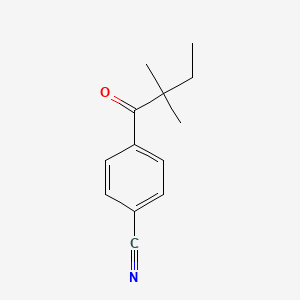

4'-Cyano-2,2-dimethylbutyrophenone is a substituted aromatic ketone featuring a cyano group (-CN) at the 4' position of the phenyl ring and two methyl groups (-CH₃) at the 2 and 2 positions of the butyrophenone backbone. This structure confers unique electronic and steric properties:

- The cyano group is strongly electron-withdrawing, polarizing the aromatic ring and influencing reactivity in substitution or addition reactions.

Properties

IUPAC Name |

4-(2,2-dimethylbutanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-7-5-10(9-14)6-8-11/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAILRPPXKVCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642424 | |

| Record name | 4-(2,2-Dimethylbutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-16-7 | |

| Record name | 4-(2,2-Dimethylbutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Cyano-2,2-dimethylbutyrophenone can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 4-cyanobenzoyl chloride with 2,2-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of 4’-Cyano-2,2-dimethylbutyrophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

Oxidation: 4’-Carboxy-2,2-dimethylbutyrophenone.

Reduction: 4’-Amino-2,2-dimethylbutyrophenone.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4’-Cyano-2,2-dimethylbutyrophenone is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Cyano-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of proteins, disrupting normal biological processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their differentiating features are summarized below:

Key Observations:

Electronic Effects: The cyano group in this compound withdraws electron density, contrasting with the electron-donating -OH in 2'-Fluoro-4'-hydroxyacetophenone. This difference impacts acidity, solubility, and participation in electrophilic reactions. In 4'-Cyanoacetanilide, the amide group (-NHCOCH₃) introduces hydrogen-bonding capability, enhancing crystallinity compared to the target compound’s sterically hindered butyrophenone backbone .

Research Findings and Implications

- Antimicrobial Potential: Structural analogs with cyano and aryl groups (e.g., 5c, 5d in ) demonstrate activity against Gram-positive bacteria, implying that this compound may share this trait if synthesized and tested .

- Crystallographic Behavior: Unlike 2'-Fluoro-4'-hydroxyacetophenone, which forms hydrogen-bonded networks, the target compound’s lack of hydroxyl groups may result in weaker intermolecular interactions, affecting crystal packing and solubility .

- Synthetic Utility: The dimethyl groups in the target compound could hinder nucleophilic attacks, making it less reactive than 4'-Cyanoacetanilide in condensation or coupling reactions .

Biological Activity

4'-Cyano-2,2-dimethylbutyrophenone (CAS No. 898765-16-7) is an organic compound classified under ketones, characterized by a cyano group attached to a phenyl ring. Its molecular formula is C13H15NO, with a molecular weight of 201.27 g/mol. This compound has garnered attention due to its unique properties and potential applications in various fields, particularly in pharmaceuticals and biocides.

Chemical Structure and Properties

The structure of this compound is significant for its biological activity. The presence of the cyano group enhances its reactivity, making it suitable for diverse chemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO |

| Molecular Weight | 201.27 g/mol |

| Functional Groups | Ketone, Cyano |

| Solubility | Organic solvents |

Biological Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have demonstrated its ability to inhibit the growth of various bacteria and fungi, suggesting potential applications as an antimicrobial agent in pharmaceuticals and biocides.

Antimicrobial Studies

A series of experiments were conducted to evaluate the compound's effectiveness against different microbial strains. The results are summarized in the following table:

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

These findings indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

The mechanism by which this compound exerts its biological effects is believed to involve the generation of reactive species upon UV irradiation. This property suggests its potential use in photodynamic therapy , where light-sensitive compounds are activated to produce reactive oxygen species that can kill cancer cells or pathogens.

Case Studies

- Photodynamic Therapy Application : A study explored the use of this compound as a photosensitizer in photodynamic therapy for cancer treatment. The compound was shown to effectively induce apoptosis in cancer cells when activated by specific wavelengths of light.

- Antimicrobial Efficacy : Another research focused on evaluating the compound's efficacy as a biocide in agricultural settings. Results indicated that it could significantly reduce fungal contamination on crops, thereby enhancing food safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.